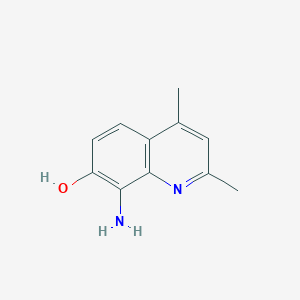

8-Amino-2,4-dimethylquinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

8-amino-2,4-dimethylquinolin-7-ol |

InChI |

InChI=1S/C11H12N2O/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,12H2,1-2H3 |

InChI Key |

KSBRQHQMAGQECU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2N)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Amino 2,4 Dimethylquinolin 7 Ol and Analogous Structures

Foundational Quinoline (B57606) Synthesis Approaches

Several classic named reactions provide the bedrock for quinoline synthesis, each offering a pathway to the core heterocyclic structure from different starting materials.

Skraup and Doebner-Von Miller Methods

The Skraup synthesis , first described by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. wikipedia.orgwordpress.com The archetypal reaction involves heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to yield quinoline. wikipedia.org The reaction mechanism is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein as an intermediate. wordpress.com Aniline then undergoes a 1,4-addition to the acrolein, followed by acid-catalyzed ring closure and subsequent oxidation to form the quinoline ring. uop.edu.pk To control the often violent and exothermic nature of the reaction, ferrous sulfate (B86663) is commonly added. uop.edu.pk

A closely related method is the Doebner-Von Miller reaction , which is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride, to form quinolines. wikipedia.orgsynarchive.com A key aspect of the proposed mechanism involves a fragmentation-recombination pathway. nih.gov

Friedländer Condensation for Substituted Quinolines

The Friedländer synthesis is a versatile and straightforward method for producing poly-substituted quinolines. eurekaselect.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. organicreactions.orgbenthamdirect.com The generally accepted mechanism begins with the formation of a Schiff base, which is followed by an internal aldol (B89426) condensation to form the quinoline ring system. thieme-connect.com This method is particularly useful for the preparation of 2-substituted quinoline derivatives. pharmaguideline.com

Knorr Quinoline Synthesis

The Knorr quinoline synthesis , developed by Ludwig Knorr in 1886, involves the conversion of β-ketoanilides into 2-hydroxyquinolines (quinolones) using a strong acid like sulfuric acid. synarchive.com The reaction proceeds via an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org The mechanism is thought to involve the cyclization of an anilide intermediate. chempedia.info

Specific Strategies for Synthesizing Aminated and Hydroxylated Quinoline Derivatives

The synthesis of 8-Amino-2,4-dimethylquinolin-7-ol requires not only the formation of the quinoline ring but also the specific placement of amino and hydroxyl groups at positions 7 and 8, respectively, and methyl groups at positions 2 and 4.

Regioselective Introduction of Amino and Hydroxyl Groups at Quinoline Positions 7 and 8

The introduction of substituents at specific positions on the quinoline ring often relies on the inherent reactivity of the quinoline system. Electrophilic substitution reactions on the quinoline ring, such as nitration and sulfonation, preferentially occur at the C5 and C8 positions. uop.edu.pkcutm.ac.in For instance, nitration of quinoline with fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The nitro group at the 8-position can then be reduced to an amino group.

Synthesizing 7,8-disubstituted quinolines can be more complex. One approach involves starting with an already substituted aniline. For example, 7-amino-8-hydroxyquinoline can be synthesized from 5-chloro-8-hydroxyquinoline (B194070) through nitration at the 7-position, followed by catalytic hydrogenation which simultaneously reduces the nitro group and removes the chloro group. nih.gov Another strategy involves the direct amination of 8-hydroxyquinoline (B1678124), though this can result in low yields. nih.gov The synthesis of quinolino[7,8-h]quinoline derivatives highlights methods for creating complex structures based on the 7,8-substitution pattern. sigmaaldrich.com

Methodologies for Installing Methyl Substituents at Positions 2 and 4

The Combes synthesis offers a route to 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, such as acetylacetone (B45752), followed by acid-catalyzed cyclization. The Doebner-Miller reaction can also yield 2,4-disubstituted quinolines by reacting aniline with an α,β-unsaturated carbonyl compound.

The modification of existing methyl groups on the quinoline ring is another synthetic avenue. researchgate.net For instance, 2-methylquinolines can undergo nucleophilic addition to aldehydes. researchgate.net The synthesis of 2,4-disubstituted quinolines is also achievable through the Doebner-Miller reaction using aniline and an α,β-unsaturated carbonyl compound.

Targeted Synthesis and Optimized Procedures for 8-Amino-2,4-dimethylquinolin-7-ol

The direct, reported synthesis of 8-Amino-2,4-dimethylquinolin-7-ol is not prominently documented in readily available literature. However, a plausible and efficient pathway can be designed based on well-established quinoline synthesis methodologies, most notably the Combes quinoline synthesis, which is particularly effective for preparing 2,4-substituted quinolines wikipedia.org.

A proposed optimized synthesis would commence with the acid-catalyzed condensation of 3-amino-2-nitrophenol (B83344) with acetylacetone (pentane-2,4-dione). The aniline nitrogen of the starting material would attack one of the carbonyls of the β-diketone, leading to the formation of a β-amino enone intermediate. Subsequent intramolecular cyclization (annulation), driven by an acid catalyst like concentrated sulfuric acid or polyphosphoric acid, would involve the aromatic ring attacking the second carbonyl group wikipedia.org. This is the rate-determining step of the reaction. Dehydration of the resulting cyclic intermediate would yield the aromatic quinoline ring, specifically 7-hydroxy-2,4-dimethyl-8-nitroquinoline.

The final step would be the selective reduction of the nitro group at the C-8 position to an amino group. This can be achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. This two-step sequence represents a targeted and optimized procedure for accessing the desired 8-Amino-2,4-dimethylquinolin-7-ol.

An alternative approach could involve the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone wikipedia.orgorganic-chemistry.orgresearchgate.net. For this specific target, the reaction would require 2-amino-3-hydroxy-4,6-dimethylbenzaldehyde and acetone (B3395972), which are complex starting materials, making the Combes-based route more synthetically practical.

Advanced Derivatization and Functionalization Strategies of Aminoquinolinols

The bifunctional nature of 8-Amino-2,4-dimethylquinolin-7-ol, possessing both a nucleophilic amino group and a phenolic hydroxyl group on a heteroaromatic scaffold, allows for a wide array of derivatization strategies.

Chemical Transformations at the Amino Moiety (e.g., N-Alkylation, Acylation, Amidation)

The amino group at the C-8 position is a prime site for various chemical modifications, including N-alkylation, acylation, and amidation. These transformations are crucial for modulating the compound's electronic and steric properties.

N-Alkylation: The primary amino group can be alkylated using alkyl halides. For instance, the reaction of 8-aminoquinoline (B160924) derivatives with chloroacetamides in the presence of a base like diisopropylethylamine (DIPEA) and a catalyst such as sodium iodide in DMF yields N-alkylated products nih.gov. Similarly, exhaustive methylation of an aminoquinoline can be achieved with an excess of an alkylating agent like iodomethane (B122720) and a strong base such as sodium hydride mdpi.com. Reductive amination, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl substituents.

Acylation: Acylation of the amino group is readily achieved using acyl chlorides or anhydrides, often under Schotten-Baumann conditions byjus.comwikipedia.org. This reaction typically involves an aqueous base (like NaOH) and an organic solvent to sequester the product, forming a stable amide bond wikipedia.orglscollege.ac.in. For example, reacting benzylamine (B48309) with acetyl chloride under these conditions produces N-benzylacetamide wikipedia.org.

Amidation: The amino group can be coupled with carboxylic acids to form amides. This is commonly performed using a coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DCC (dicyclohexylcarbodiimide) in the presence of a non-nucleophilic base and a catalyst like DMAP (4-dimethylaminopyridine) mdpi.comnih.govwikipedia.org. A well-documented procedure involves activating a carboxylic acid with oxalyl chloride to form an acyl chloride in situ, which then reacts with 8-aminoquinoline in the presence of triethylamine (B128534) and DMAP to yield the corresponding amide mdpi.com.

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, DIPEA), Solvent (e.g., DMF) | Secondary/Tertiary Amine | nih.govmdpi.com |

| Acylation | Acyl Chloride (e.g., RCOCl), Aqueous Base (e.g., NaOH) | Amide | byjus.comwikipedia.org |

| Amidation | Carboxylic Acid (RCOOH), Coupling Agent (e.g., TBTU, DCC/DMAP), Base | Amide | mdpi.comnih.govwikipedia.org |

Chemical Transformations at the Hydroxyl Moiety (e.g., Etherification, Esterification)

The C-7 hydroxyl group provides another handle for functionalization, allowing for the formation of ethers and esters.

Etherification: The Williamson ether synthesis is the most common method for converting the phenolic hydroxyl group into an ether wikipedia.orgmasterorganicchemistry.com. The reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a nucleophilic quinolinolate anion. This anion then displaces a halide from a primary alkyl halide in an SN2 reaction masterorganicchemistry.comyoutube.com. A practical example involves reacting 8-hydroxyquinoline with 1,2-dichloroethane (B1671644) and potassium carbonate in acetone to form 8-(2-chloroethoxy)quinoline jptcp.com.

Esterification: The hydroxyl group can be esterified to form carboxylate esters. Using the Schotten-Baumann reaction, an acyl chloride can be reacted with the quinolinol in the presence of a base to form the corresponding ester wikipedia.orgiitk.ac.in. For more sensitive substrates or when starting from a carboxylic acid, milder methods like the Steglich esterification are employed. This reaction uses a coupling agent like DCC and a catalyst like DMAP to facilitate the ester bond formation at room temperature wikipedia.org. Another approach involves using trifluoroacetylimidazole as a catalyst to promote esterification without causing unwanted side reactions nih.gov.

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (e.g., R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., Acetone) | Ether | wikipedia.orgjptcp.com |

| Esterification (Schotten-Baumann) | Acyl Chloride (e.g., RCOCl), Base (e.g., NaOH, Pyridine) | Ester | wikipedia.orgiitk.ac.in |

| Esterification (Steglich) | Carboxylic Acid (RCOOH), DCC, DMAP | Ester | wikipedia.org |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The reactivity of the quinoline core is dichotomous: the benzene (B151609) ring is electron-rich and susceptible to electrophilic attack, while the pyridine (B92270) ring is electron-deficient and reactive towards nucleophiles.

Electrophilic Substitution: In general, electrophilic aromatic substitution on the quinoline nucleus occurs preferentially on the benzene ring, typically at positions C-5 and C-8. wikipedia.orgbyjus.com For 8-Amino-2,4-dimethylquinolin-7-ol, the existing substituents dramatically influence this reactivity. The C-7 hydroxyl and C-8 amino groups are powerful activating, ortho-, para-directing groups. Their combined electronic effect will strongly activate the C-5 position, making it the most likely site for attack by electrophiles such as nitrating (HNO₃/H₂SO₄) or halogenating (e.g., Br₂) agents.

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring generally happen at the C-2 and C-4 positions of the electron-poor pyridine ring. wikipedia.orgnih.gov However, in the target molecule, these positions are already occupied by methyl groups. While direct substitution is unlikely, these positions could potentially be functionalized through other means, for example, by oxidation of a methyl group followed by further transformations. Direct nucleophilic substitution would require harsh conditions or the presence of a good leaving group at these positions, which is not the case here.

Application of Multi-Component Reactions (e.g., Modified Mannich Reactions)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to create complex molecules. researchgate.netwikipedia.org The Mannich reaction is a classic example, involving the aminoalkylation of an acidic proton located on a carbonyl compound. youtube.com

A significant variation is the modified Mannich reaction, where electron-rich aromatic compounds like phenols or 8-hydroxyquinolines serve as the active hydrogen component. wikipedia.orgwikipedia.orgresearchgate.net In this reaction, 8-hydroxyquinoline (or its analogue) is treated with an aldehyde (often formaldehyde) and a primary or secondary amine. This results in the substitution of a hydrogen atom on the quinoline ring—typically at the C-7 position ortho to the hydroxyl group—with an aminomethyl group (-CH₂-NR₂). wikipedia.orgresearchgate.net

For 8-Amino-2,4-dimethylquinolin-7-ol, the C-7 position is occupied by the hydroxyl group. The most probable site for a Mannich-type reaction would be the C-5 position. This position is electronically activated by both the C-7 hydroxyl and C-8 amino groups, making it susceptible to electrophilic attack by the Eschenmoser salt or a pre-formed iminium ion generated from the aldehyde and amine. This would provide a direct route to C-5 aminoalkylated derivatives.

Computational and Theoretical Investigations of 8 Amino 2,4 Dimethylquinolin 7 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 8-Amino-2,4-dimethylquinolin-7-ol, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been employed to determine its fundamental characteristics. ijcce.ac.irmdpi.comsiftdesk.org These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. ijcce.ac.ir

Optimized Geometries and Conformational Landscapes

Theoretical calculations begin with the optimization of the molecular geometry to find the most stable arrangement of atoms. For quinoline (B57606) derivatives, DFT methods can accurately predict bond lengths and angles. siftdesk.orgbhu.ac.in For instance, in a related compound, 8-chloroquinoline-2-carbaldehyde, the C-Cl bond length was calculated to be 1.76 Å. siftdesk.org The planarity of the quinoline ring system and the orientation of the amino and hydroxyl substituents are key features determined through these optimizations. The potential energy surface can be scanned to identify different conformers and their relative energies, revealing the molecule's flexibility and the most probable conformations in different environments. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Localizations)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. ijcce.ac.ir A smaller energy gap suggests higher reactivity.

For quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, often involving the π-system of the quinoline ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is generally distributed over the π-antibonding orbitals of the aromatic system. The precise localization and energies of these orbitals for 8-Amino-2,4-dimethylquinolin-7-ol would require specific calculations, but general trends can be inferred from similar structures.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar quinoline systems. Actual values for 8-Amino-2,4-dimethylquinolin-7-ol would require specific computation.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. siftdesk.orgnih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment around each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. ijcce.ac.irresearchgate.net By calculating the excitation energies and oscillator strengths, the method can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. nih.govnih.gov These calculations help in assigning the vibrational modes observed in experimental IR spectra to specific molecular motions, such as stretching and bending of bonds. nih.gov Due to the harmonic approximation used in most calculations, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Exploration of Tautomerism and Intramolecular Proton Transfer Mechanisms

The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group on the quinoline scaffold of 8-Amino-2,4-dimethylquinolin-7-ol suggests the possibility of tautomerism. Tautomers are isomers that readily interconvert, most often by the migration of a proton. In this case, proton transfer could occur between the hydroxyl oxygen and the quinoline ring nitrogen or the amino nitrogen.

Computational studies can explore the relative energies of the different tautomeric forms to determine the most stable isomer. nih.govbeilstein-journals.org The transition states connecting these tautomers can also be located to calculate the energy barriers for the intramolecular proton transfer. nih.gov This information is crucial for understanding the compound's behavior in different solvents and its potential to act as a molecular switch. nih.govbeilstein-journals.org Studies on similar 7-hydroxyquinoline (B1418103) derivatives have shown that they can exist as a mixture of azo and hydrazone tautomers in solution. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping and Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Red/Yellow regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In 8-Amino-2,4-dimethylquinolin-7-ol, these would likely be around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. researchgate.netnih.gov

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack. The hydrogen atoms of the amino and hydroxyl groups are expected to be in these regions. bhu.ac.inscispace.com

The MEP map provides a clear, three-dimensional picture of the molecule's reactive surface, guiding the understanding of its intermolecular interactions. researchgate.netlibretexts.org

Molecular Dynamics Simulations in Non-Biological Systems

While often used in biological contexts, molecular dynamics (MD) simulations can also provide valuable insights into the behavior of molecules in non-biological systems, such as in different solvents or materials. nih.gov For 8-Amino-2,4-dimethylquinolin-7-ol, MD simulations could be used to study its aggregation behavior, its interaction with surfaces, or its dynamics in a polymer matrix.

These simulations track the movement of atoms over time, governed by a force field that describes the interactions between them. nih.gov By analyzing the trajectories of the atoms, one can obtain information about the conformational changes, diffusion, and local structure of the molecule in its environment. nih.govnih.gov

Reactivity and Reaction Mechanisms of 8 Amino 2,4 Dimethylquinolin 7 Ol and Aminoquinolinol Scaffolds

Chemical Reactivity Involving the Amino Group

The amino group in 8-Amino-2,4-dimethylquinolin-7-ol is a key site for various chemical transformations due to its nucleophilic nature.

The amino group (-NH2) of 8-Amino-2,4-dimethylquinolin-7-ol exhibits nucleophilic properties. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. wikipedia.org The nitrogen atom in the amino group possesses a lone pair of electrons, making it a center of high electron density and thus prone to attacking electron-deficient centers (electrophiles).

The nucleophilicity of an amino group is influenced by several factors, including the electronic effects of the quinoline (B57606) ring system and the solvent environment. khanacademy.org The quinoline ring, being an aromatic system, can modulate the electron density on the amino group through resonance and inductive effects. Solvents, particularly protic solvents, can solvate the amino group through hydrogen bonding, which can affect its reactivity. youtube.com

The nucleophilic amino group of 8-Amino-2,4-dimethylquinolin-7-ol readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). redalyc.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond in the imine is a characteristic reaction of primary amines. redalyc.org

Similarly, the amino group can react with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides. This reaction, known as acylation, involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. mdpi.com The synthesis of 8-aminoquinoline (B160924) amides has been reported as a method for creating derivatives with potential applications in coordination chemistry and medicinal chemistry. mdpi.com

Table 1: Reactivity of the Amino Group

| Reaction Type | Reactant | Product | Functional Group Transformation |

|---|---|---|---|

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | C=O to C=N |

| Amide Formation | Carboxylic Acid Derivative | Amide | -NH2 to -NH-C=O |

Chemical Reactivity Involving the Hydroxyl Group

The hydroxyl group attached to the aromatic quinoline ring gives the molecule phenolic character. Phenols are generally weakly acidic due to the resonance stabilization of the corresponding phenoxide ion. The pKa value of the hydroxyl group is a measure of its acidity. Like other amino acids, aminoquinolinols can act as both acids and bases. libretexts.orgamericanpeptidesociety.org The presence of both the basic amino group and the acidic hydroxyl group means the molecule can exist in different ionization states depending on the pH of the solution. chemguide.co.ukyoutube.com At a specific pH, known as the isoelectric point, the molecule will exist as a neutral zwitterion. chemguide.co.uk

The hydroxyl group is a potent hydrogen bond donor, while the nitrogen of the amino group and the quinoline ring can act as hydrogen bond acceptors. This allows for the formation of both intermolecular and intramolecular hydrogen bonds. researchgate.net Intramolecular hydrogen bonding can occur between the -OH group and the nitrogen of the amino group, influencing the conformation and properties of the molecule. Intermolecular hydrogen bonding with solvent molecules or other reagent molecules can affect solubility and reactivity. researchgate.net

Ring-Forming and Annulation Reactions

The bifunctional nature of 8-Amino-2,4-dimethylquinolin-7-ol, possessing both a nucleophilic amino group and a reactive aromatic ring system, makes it a valuable precursor in the synthesis of more complex heterocyclic systems through ring-forming or annulation reactions. wikipedia.org Annulation is a process in which a new ring is fused onto an existing ring system.

These reactions can involve the participation of both the amino and hydroxyl groups, or the reaction of the amino group followed by cyclization onto the quinoline ring. For example, reactions with bifunctional electrophiles can lead to the construction of new fused heterocyclic rings. The specific type of ring system formed depends on the nature of the reactants and the reaction conditions employed. Such reactions are a powerful tool for building molecular complexity in a single step. libretexts.orgyoutube.comvanderbilt.edu

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of aminoquinolinol scaffolds are of significant interest due to their involvement in biological redox processes and their potential applications in electrochemistry. While specific electrochemical data for 8-Amino-2,4-dimethylquinolin-7-ol is not extensively documented in publicly available literature, the redox behavior of the parent compound, 8-aminoquinoline (8AQ), provides valuable insights.

Studies on 8-aminoquinoline have shown that its oxidation pathway is highly dependent on the pH of the surrounding medium, whereas the reduction process tends to follow a single pathway. researchgate.net The use of voltammetric techniques, such as cyclic voltammetry (CV), has been instrumental in elucidating the redox activity of 8AQ and its derivatives. researchgate.net These investigations are crucial for understanding the potential transformations that such compounds might undergo in biological systems. researchgate.net

The redox activity of these molecules is a key aspect of their biological function and potential therapeutic applications. For instance, the ability of 8-aminoquinoline derivatives to chelate metal ions and participate in redox cycling is a subject of ongoing research. researchgate.net The electrochemical properties of these compounds are fundamental to predicting their behavior and designing new molecules with specific redox potentials for various applications, including as therapeutic agents. researchgate.net

Photophysical Processes, including Excited-State Proton Transfer

The photophysical properties of aminoquinolinol scaffolds are characterized by their fluorescence and the potential for excited-state proton transfer (ESPT) or internal charge transfer (ICT). These processes are highly sensitive to the molecular structure and the surrounding environment.

Quinoline derivatives are recognized as interesting fluorophores. nih.gov The introduction of an amino group and a hydroxyl group on the quinoline ring, as in 8-Amino-2,4-dimethylquinolin-7-ol, creates a system with both a proton donor (-OH) and a proton acceptor (-NH2). This arrangement is conducive to intramolecular hydrogen bonding and can lead to ESPT upon photoexcitation.

In related compounds like 8-amidoquinoline derivatives, the breaking of intramolecular hydrogen bonds can inhibit intramolecular electron transfer, which in turn enhances the internal charge transfer process and leads to stronger fluorescence emission. nih.gov These derivatives have been explored as fluorescent probes for detecting metal ions like Zn²⁺, where the coordination of the metal ion alters the photophysical properties of the molecule. nih.gov

The study of molecules with similar functional groups, such as 8-amino-2-naphthol (B94697) which also possesses both proton-donating and-accepting groups, reveals that their prototropic behavior is sensitive to solvent polarity and pH. chemrxiv.org This suggests that the photophysical properties of 8-Amino-2,4-dimethylquinolin-7-ol are also likely to be significantly influenced by its environment.

Furthermore, research on 7-hydroxyquinoline (B1418103) has demonstrated that excited-state proton transfer is influenced by the solvent. nih.gov While the proton transfer may be forbidden in the ground state and in a vacuum, it can become possible in a solvent environment in the excited state. nih.gov The barrier for this proton transfer in the excited state tends to decrease as the dielectric constant of the solvent increases, leading to a faster proton-transfer rate in more polar solvents. nih.gov This highlights the critical role of the solvent in modulating the photophysical behavior of such compounds.

The table below summarizes the key photophysical processes observed in related aminoquinolinol scaffolds.

| Photophysical Process | Description | Influencing Factors | Reference |

| Fluorescence | Emission of light from an excited electronic state. Quinoline derivatives can form highly fluorescent complexes. | Molecular structure, metal ion coordination | nih.gov |

| Internal Charge Transfer (ICT) | Photoinduced transfer of an electron from an electron-donating portion of a molecule to an electron-accepting portion. | Intramolecular hydrogen bonding | nih.gov |

| Excited-State Proton Transfer (ESPT) | Transfer of a proton from a donor to an acceptor group within the same molecule or to a solvent molecule in the excited state. | Solvent polarity, pH, dielectric constant | chemrxiv.orgnih.gov |

Coordination Chemistry and Ligand Applications of 8 Amino 2,4 Dimethylquinolin 7 Ol

Chelating Properties of Aminoquinolinol Ligands with Transition Metal Ions

Aminoquinolinol ligands, including derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) (8-HQ), are well-regarded for their capacity to form stable complexes with a variety of metal ions. nih.govnih.gov The chelating ability of these molecules stems from the presence of electron-donating atoms, specifically the heterocyclic nitrogen atom and the oxygen or nitrogen atom of the substituent at the 8-position. nih.gov These donor atoms can coordinate with a metal ion, forming a stable ring structure. 8-Hydroxyquinoline, for instance, is a monoprotic, bidentate agent known to form complexes with divalent metal ions. nih.govscirp.org

The presence of two suitably positioned nitrogen atoms in 8-aminoquinoline (8-AQ) derivatives allows them to function as bidentate chelating ligands, creating thermodynamically stable coordination complexes with metal ions. nih.govunimi.it This ability to chelate metal ions is a key factor in their various biological and chemical applications. nih.gov For example, the coordination of metal ions like copper and zinc by 8-hydroxyquinoline derivatives has been extensively studied. researchgate.netdovepress.com The formation of these metal-ligand complexes is fundamental to their use in various fields, from analytical chemistry to the development of therapeutic agents. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolinol-type ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedure: A common method for preparing these complexes is to mix the ligand and the metal salt in a specific molar ratio, often 1:1 or 1:2 (metal:ligand), in a solvent like ethanol. scirp.orgjchemlett.comnih.gov The reaction mixture may be heated under reflux to facilitate the complex formation. nih.gov The resulting metal complex, which is often a colored precipitate, can then be isolated by filtration, washed, and dried. scirp.orgnih.gov

Characterization Techniques: The synthesized complexes are typically characterized using a suite of spectroscopic and analytical methods to determine their structure and properties.

| Technique | Information Obtained |

| FTIR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, O-H, N-H) upon complexation with the metal ion. scirp.orgresearchgate.netnih.gov |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in proposing the geometry of the metal center (e.g., octahedral, tetrahedral, square planar). scirp.orgresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the structure of the ligand and its complexes in solution. Changes in chemical shifts upon complexation can confirm the binding of the metal ion. nih.govnih.gov |

| Molar Conductance | Determines the electrolytic nature of the complexes. Low conductivity values suggest non-electrolytic complexes. jchemlett.comresearchgate.net |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps in determining the geometry and the oxidation state of the central metal ion. nih.govresearchgate.net |

| Elemental Analysis | Confirms the stoichiometric composition of the synthesized complexes. researchgate.netnih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex, supporting its proposed structure. nih.govmdpi.com |

These techniques collectively provide a comprehensive picture of the synthesized metal complexes, confirming the coordination of the ligand to the metal ion and revealing details about the structure of the resulting compound. nih.govresearchgate.net

A critical aspect of ligand design is achieving selectivity for a specific metal ion. Aminoquinoline derivatives have shown promise as selective chelators. For instance, 8-aminoquinoline and its derivatives are recognized for their ability to chelate metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). nih.govmdpi.comresearchgate.net

The binding affinity between a ligand and a metal ion can be quantitatively assessed through methods like spectrophotometric titration. This involves monitoring changes in the absorbance spectrum of the ligand upon incremental addition of a metal ion solution. The resulting data can be used to determine the stoichiometry of the complex and its stability constant. researchgate.net

The geometric arrangement of the ligand around the central metal ion is a crucial aspect of coordination chemistry. The structure of these metal-ligand complexes can be determined using various analytical techniques.

In the absence of X-ray data, spectroscopic methods are invaluable for proposing the structure.

FTIR spectroscopy can indicate which atoms of the ligand are involved in bonding with the metal. For example, a shift in the frequency of the C=N or N-H stretching vibrations can suggest coordination through the respective nitrogen atoms. nih.govresearchgate.net

UV-Visible spectroscopy and magnetic susceptibility measurements are used to infer the coordination geometry. For instance, the electronic spectra and magnetic moment values can help distinguish between tetrahedral, square planar, or octahedral geometries around the metal center. scirp.orgresearchgate.netresearchgate.net For example, certain Ni(II) and Co(II) complexes have been proposed to have octahedral geometries, while some Cu(II) complexes adopt a square planar structure. scirp.orgjchemlett.com

Based on these analyses, the proposed structures often involve the aminoquinolinol ligand acting as a bidentate or multidentate chelator, binding to the metal ion through its heterocyclic nitrogen and the exocyclic amino or hydroxyl groups. nih.govresearchgate.net

Influence of Substituents on Ligand Performance: Structure-Ligand Activity Relationships

The concept of Structure-Activity Relationships (SAR) is fundamental in chemistry, explaining how the molecular structure of a compound relates to its activity. drugdesign.org For quinoline-based ligands, the nature and position of substituents on the quinoline (B57606) ring are critical for their performance. nih.govnih.gov

The introduction of substituents can modify the ligand's properties in several ways:

Electronic Effects : Electron-donating groups (like methyl, -CH₃) or electron-withdrawing groups can alter the electron density on the donor atoms (nitrogen and oxygen), thereby influencing the stability of the metal-ligand bond. researchgate.net

Steric Effects : The size and position of substituents can create steric hindrance, which can affect the approach of the metal ion and the resulting coordination geometry.

Physicochemical Properties : Substituents can change properties like lipophilicity and solubility, which are important for the ligand's application, for example, in biological systems. researchgate.net

In the case of 8-Amino-2,4-dimethylquinolin-7-ol, the two methyl groups at positions 2 and 4 are electron-donating, which would be expected to increase the electron density on the quinoline ring system. This could potentially enhance the basicity of the nitrogen and oxygen donor atoms, leading to stronger coordination with metal ions. The amino and hydroxyl groups at positions 8 and 7, respectively, are the primary coordination sites. The interplay of these substituents dictates the ligand's specific binding affinity and selectivity towards different metal ions. A systematic analysis of how such structural modifications affect chelating ability is key to designing new ligands with improved or specific functions. nih.govnih.gov

Development of Chemosensors and Ionophores Based on Aminoquinolinol Motifs

Aminoquinoline derivatives have emerged as valuable platforms for the development of fluorescent chemosensors for metal ion detection. mdpi.comresearchgate.net A chemosensor is a molecule that signals the presence of a specific chemical species, often through a change in its optical properties, such as fluorescence. mdpi.com

The operating principle for many quinoline-based chemosensors is based on the change in their fluorescence upon binding to a metal ion. mdpi.com Derivatives of 8-aminoquinoline are particularly noteworthy as fluorogenic chelators for ions like Zn²⁺. mdpi.com The coordination of the metal ion to the aminoquinoline framework can lead to a significant enhancement or shift in its fluorescence emission, providing a detectable signal for the presence of the ion. mdpi.com

For example, introducing various groups onto the 8-aminoquinoline scaffold is a common strategy to fine-tune the sensor's properties, such as water solubility, cell permeability, selectivity, and sensitivity. mdpi.com The inherent fluorescence of the quinoline ring, combined with the chelating ability of the amino and hydroxyl/amino groups, makes molecules like 8-Amino-2,4-dimethylquinolin-7-ol promising candidates for the design of new and effective chemosensors for specific metal ions. researchgate.net

Applications of 8 Amino 2,4 Dimethylquinolin 7 Ol and Quinoline Derivatives in Materials Science and Industrial Chemistry

Utilization as Chemical Building Blocks and Synthons in Complex Organic Synthesis

Quinoline (B57606) and its derivatives are considered privileged structures in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. nih.govnih.gov The strategic functionalization of the quinoline ring allows for the creation of a diverse library of compounds with tailored properties. nih.gov The compound 8-Amino-2,4-dimethylquinolin-7-ol, with its reactive amino and hydroxyl groups, is a potent synthon for generating a variety of heterocyclic and polycyclic compounds.

The amino group can readily undergo diazotization followed by coupling reactions to form azo compounds, or it can be a nucleophile in the synthesis of larger heterocyclic systems like triazinoquinazolinones. nih.govcuhk.edu.hk Similarly, the hydroxyl group can be alkylated or acylated to introduce new functionalities. researchgate.net The presence of both groups allows for sequential or one-pot multicomponent reactions, leading to the efficient synthesis of complex molecules. frontiersin.org For instance, amino acids have been used as starting materials to build fused heterocyclic systems onto a quinazoline (B50416) core, a strategy that could be adapted for 8-Amino-2,4-dimethylquinolin-7-ol. nih.gov

The conversion of aldehyde functionalities on a quinoline ring to nitriles is a key transformation, as nitriles are versatile precursors for various biologically active heterocycles. nih.gov While 8-Amino-2,4-dimethylquinolin-7-ol does not possess an aldehyde, its amino and hydroxyl groups can be used to introduce functionalities that can later be converted to or react with aldehydes to build complex structures.

Integration into Dyes and Pigments Technology

Quinoline derivatives have a long history in the dye industry, with compounds like pinacyanol and ethyl red iodide being used in photographic plates. nih.gov The extended π-system of the quinoline ring is responsible for the absorption of light in the visible region, a key characteristic of dyes. The color of these dyes can be fine-tuned by the introduction of various substituents on the quinoline core. cuhk.edu.hk

The presence of an amino group, as in 8-Amino-2,4-dimethylquinolin-7-ol, is particularly significant for the synthesis of azo dyes, which constitute a large and important class of industrial colorants. cuhk.edu.hkunb.ca The synthesis typically involves the diazotization of the aromatic amine followed by coupling with a suitable coupling component. cuhk.edu.hk In the case of 8-Amino-2,4-dimethylquinolin-7-ol, the amino group can be diazotized and then coupled with a variety of aromatic compounds, including phenols and naphthols, to produce a range of colored azo dyes. cuhk.edu.hkunb.ca The hydroxyl group on the quinoline ring can also influence the final color and properties of the dye.

Furthermore, some quinoline-based dyes exhibit strong fluorescence, making them suitable for applications beyond traditional coloring, such as in fluorescent clothing or as probes. researchgate.net The specific substitution pattern of 8-Amino-2,4-dimethylquinolin-7-ol, with its electron-donating amino and hydroxyl groups, is expected to influence its photophysical properties, potentially leading to dyes with interesting fluorescence characteristics. sioc-journal.cn

Role in Advanced Functional Materials (e.g., Third-Generation Photovoltaics, Organic Light-Emitting Diodes, Transistors)

The unique electronic properties of quinoline derivatives make them highly attractive for applications in advanced functional materials. nih.gov Their good thermal stability and electron-transporting capabilities are particularly beneficial for devices like organic light-emitting diodes (OLEDs), third-generation photovoltaics, and transistors. nih.govresearchgate.netuconn.edu

In the realm of OLEDs , quinoline derivatives, most notably tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as electron-transporting and emissive materials. researchgate.netuconn.edu The introduction of electron-donating groups, such as the amino and methoxy (B1213986) groups, can modify the electronic properties of the quinoline core, affecting the emission color and efficiency of the OLED. researchgate.netnih.gov For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has shown promising electron transporting and emitting properties. uconn.edu The presence of both amino and hydroxyl groups in 8-Amino-2,4-dimethylquinolin-7-ol could lead to materials with tunable electronic properties for OLED applications.

For third-generation photovoltaics , including dye-sensitized solar cells (DSSCs) and perovskite solar cells, quinoline derivatives have emerged as promising materials. nih.gov They can be used as sensitizers in DSSCs or as interface layers in perovskite solar cells to improve efficiency and stability. nih.govresearchgate.net The modification of the quinoline structure with different functional groups can alter the absorption spectra and energy levels, which is crucial for optimizing the performance of solar cells. nih.gov The incorporation of an amino group at the 4-aryl substituent of a quinoline backbone has been shown to enhance the fluorescence properties, which is beneficial for light-harvesting applications. nih.gov The use of 8-hydroxyquinoline (B1678124) derivatives as a buffer layer in inverted organic solar cells has also been explored to reduce the energy barrier for charge extraction. researchgate.net

The electron-transporting nature of quinoline derivatives also makes them suitable candidates for use in organic field-effect transistors (OFETs) . The ability to form stable thin films and efficiently transport charge carriers is a key requirement for semiconductor materials in transistors.

Catalytic Activity and Application in Organic Transformations

The nitrogen atom in the quinoline ring and the presence of other heteroatoms in its derivatives allow these molecules to act as ligands for metal catalysts. The resulting metal complexes can exhibit significant catalytic activity in a variety of organic transformations.

Chiral diamines based on a 5,6,7,8-tetrahydroquinoline (B84679) backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com While 8-Amino-2,4-dimethylquinolin-7-ol is an aromatic quinoline, the presence of both a nitrogen atom in the ring and an exocyclic amino group, along with a hydroxyl group, provides multiple coordination sites for metal ions. This suggests its potential as a ligand in catalysis. The synthesis of such metal complexes typically involves the reaction of the ligand with a suitable metal precursor. mdpi.com

The catalytic activity of these complexes would depend on the nature of the metal center and the specific reaction conditions. The development of new catalytic systems is an active area of research, and quinoline derivatives continue to be explored as versatile ligands for a range of catalytic applications.

Use as Corrosion Inhibitors

One of the most well-established industrial applications of quinoline derivatives is as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netirjes.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.netnajah.edu

The high electron density of the quinoline ring, due to its 10-π electron system and the non-bonding electrons of the nitrogen atom, facilitates strong interaction with the metal surface. researchgate.net Derivatives of 8-hydroxyquinoline are especially effective corrosion inhibitors because the hydroxyl and quinoline nitrogen atoms can form stable chelating complexes with metal ions on the surface. researchgate.netnajah.edu

The mechanism of inhibition by these compounds is typically a mixed-type, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgnih.gov The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.edu

Table of Research Findings on Quinoline-based Corrosion Inhibitors

| Quinoline Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |

| 5-((aminooxy) methyl) quinolin-8-ol (AMQN) | Carbon Steel | 1 M HCl | 97 | Mixed | Langmuir |

| 5-(hydrazinylmethyl) quinolin-8-ol (HMQN) | Carbon Steel | 1 M HCl | 97 | Mixed | Langmuir |

| 5-[(dodecylthio)methyl]-8-quinolinol | N80 Steel | 1.0 M HCl | 98.71 | Mixed | Langmuir |

| 7-Aminoquinoline (7-AMQ) | Aluminum | HCl | High | Mixed | Langmuir |

| 2-Amino,4-6-dimethylpyrimidine (ADMP) | Mild Steel | 0.5 M H2SO4 | 87 | Mixed | - |

Advanced Analytical Methodologies for the Detection and Characterization of Quinolinols in Research Matrices

Chromatographic Techniques for Separation and Quantification.nih.govmdpi.com

Chromatography is a fundamental separation science that plays a crucial role in the analysis of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of quinolinol compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many quinolinol derivatives. Its versatility allows for a wide range of applications, from purity assessment to quantitative analysis in biological fluids.

In the analysis of 8-aminoquinoline (B160924) derivatives, reversed-phase HPLC is frequently employed. nih.gov This method utilizes a non-polar stationary phase (often C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, in the purity determination of novel 8-aminoquinoline derivatives, a gradient elution with an acetonitrile/water mobile phase on a C18 column is a common approach, with detection often performed using a photodiode array (PDA) detector to monitor absorbance at specific wavelengths. nih.gov

For chiral quinolinol derivatives, specialized chiral stationary phases are necessary to separate enantiomers. Chiral HPLC is essential for studying the stereospecific properties of these compounds. For example, in the analysis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, chiral columns are used to monitor catalytic reactions and determine enantiomeric excess. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of 8-Aminoquinoline Derivatives This table is a composite representation based on typical methodologies for related compounds, as specific data for 8-Amino-2,4-dimethylquinolin-7-ol is not widely published.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | nih.gov |

| Detector | Photodiode Array (PDA) | nih.gov |

| Detection Wavelength | Typically in the UV range (e.g., 240 nm) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Injection Volume | 10 - 20 µL | nih.gov |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For many quinolinol derivatives, which may have limited volatility due to polar functional groups (e.g., hydroxyl and amino groups), derivatization is often a necessary step prior to GC analysis. Derivatization converts the polar analytes into less polar and more volatile derivatives, improving their chromatographic behavior and detection.

Common derivatization reagents for compounds with active hydrogens include silylating agents (e.g., BSTFA) or acylating agents. This process can make the compounds suitable for GC-MS analysis, which provides both retention time information for quantification and mass spectra for structural confirmation. The analysis of amino acids, which share functional group similarities with amino-substituted quinolinols, often relies on derivatization for successful GC separation. mdpi.comchromatographyonline.com

Advanced Spectrometric Detection Methods

Mass spectrometry (MS) coupled with chromatographic separation provides a powerful platform for the sensitive and selective analysis of quinolinols. Different mass spectrometric techniques offer unique advantages in terms of sensitivity, resolution, and structural elucidation capabilities.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an indispensable tool in modern analytical chemistry, particularly for the trace-level quantification of compounds in complex matrices such as plasma. researchgate.netnih.govqub.ac.ukthermofisher.comresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer's ion source, where it is ionized. The precursor ion (the ionized molecule of interest) is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple-reaction monitoring (MRM) mode provides exceptional selectivity, minimizing interference from matrix components. researchgate.net

For amino-containing compounds, electrospray ionization (ESI) in positive ion mode is commonly used. The development of an LC-MS/MS method involves optimizing chromatographic conditions to achieve good separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy) to maximize sensitivity. researchgate.netqub.ac.uk

Table 2: Representative LC-MS/MS Method Parameters for Amino Compound Analysis This table illustrates a typical method for a related class of compounds, as specific validated methods for 8-Amino-2,4-dimethylquinolin-7-ol are not publicly available.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography | Reversed-phase HPLC | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Lower Limit of Quantification (LLOQ) | Can reach sub-ng/mL levels | researchgate.netnih.gov |

| Application | Pharmacokinetic studies, trace analysis in biological fluids | researchgate.netnih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry is a highly sensitive elemental analysis technique capable of detecting most of the elements in the periodic table at trace and ultra-trace levels. lucideon.comspectroscopyonline.comamsbiopharma.comeag.comyoutube.com While it is primarily used for the analysis of inorganic elements, its application can be extended to organic compounds, particularly when heteroatoms are present. lucideon.comspectroscopyonline.com

When coupled with HPLC, ICP-MS can serve as a powerful element-specific detector. For a compound like 8-Amino-2,4-dimethylquinolin-7-ol, which contains nitrogen, ICP-MS could theoretically be used to monitor nitrogen, although this is less common than for elements like sulfur, phosphorus, or halogens. spectroscopyonline.com The high-temperature argon plasma atomizes and ionizes the sample, and the resulting ions are detected by the mass spectrometer. lucideon.com This technique is particularly advantageous for resolving co-eluting peaks in chromatography if the compounds contain different elements. spectroscopyonline.com

The main challenge in analyzing organic matrices with ICP-MS is the potential for carbon-based spectral interferences. However, modern instrumentation and methodologies, such as the use of a collision/reaction cell, can effectively mitigate these interferences. lucideon.com

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry is renowned for its high mass accuracy and resolution. In TOF-MS, the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift tube. Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge.

When coupled with a chromatographic separation technique (either GC or LC), TOF-MS is an excellent tool for the identification and structural elucidation of unknown compounds in complex mixtures. The high mass accuracy allows for the determination of the elemental composition of an ion, which is invaluable for identifying novel compounds or metabolites. For quinoline (B57606) alkaloids, LC-TOF-MS has been successfully applied for identification and structural elucidation. The combination of retention time, accurate mass of the molecular ion, and fragmentation patterns from MS/MS experiments (in a Q-TOF instrument) provides a high degree of confidence in the identification of target compounds. nih.govspringernature.com

Development and Application of Hyphenated Analytical Approaches

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, have become indispensable for the analysis of complex mixtures. chromatographytoday.comnih.gov This approach leverages the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopy, providing a comprehensive analysis in a single run. ijnrd.org The combination of these methods enhances sample throughput, improves reproducibility, and allows for simultaneous separation and quantification. chromatographytoday.com

For the analysis of quinolinol compounds like 8-Amino-2,4-dimethylquinolin-7-ol, several hyphenated techniques are particularly relevant. The choice of technique often depends on the sample matrix, the concentration of the analyte, and the specific analytical goal (e.g., quantification, impurity profiling, or structural confirmation).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques for pharmaceutical and chemical analysis. saspublishers.comiosrjournals.org LC, particularly High-Performance Liquid Chromatography (HPLC), separates the components of a mixture, which are then introduced into a mass spectrometer for detection. saspublishers.com MS provides information about the molecular weight and structure of the compounds based on their mass-to-charge ratio (m/z). iosrjournals.org For 8-Amino-2,4-dimethylquinolin-7-ol, LC-MS would be highly effective for its detection and quantification in biological fluids or reaction mixtures. The use of tandem mass spectrometry (LC-MS-MS) can further enhance selectivity and sensitivity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for complex matrices. nih.goviosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a foundational hyphenated technique, especially suitable for volatile and thermally stable compounds. nih.goviosrjournals.org While some quinolinol derivatives may require derivatization to increase their volatility, GC-MS offers excellent separation efficiency and provides mass spectra that can be compared against extensive libraries for compound identification. iosrjournals.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples LC with NMR spectroscopy, allowing for the unambiguous structural elucidation of separated compounds. saspublishers.com While less sensitive than MS, NMR provides detailed information about the chemical environment of atoms within a molecule. LC-NMR is a valuable tool for identifying unknown metabolites or degradation products of 8-Amino-2,4-dimethylquinolin-7-ol without the need for off-line isolation. saspublishers.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high-efficiency separations based on the electrophoretic mobility of analytes. When coupled with MS, it becomes a powerful tool for analyzing small sample volumes and charged species. chromatographytoday.comnih.gov This could be advantageous for the analysis of protonated 8-Amino-2,4-dimethylquinolin-7-ol in specific research contexts.

The table below summarizes the application of these hyphenated techniques for the analysis of quinolinol compounds.

| Hyphenated Technique | Principle | Information Provided | Potential Application for 8-Amino-2,4-dimethylquinolin-7-ol |

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. nih.goviosrjournals.org | Retention time, molecular weight, and structural fragments. iosrjournals.org | Quantification in biological matrices, impurity profiling, metabolite identification. |

| GC-MS | Couples gas chromatography separation with mass spectrometry detection. nih.gov | Retention index, mass spectrum for library matching, and structural information. iosrjournals.org | Analysis of volatile derivatives, purity assessment. |

| LC-NMR | Integrates liquid chromatography with Nuclear Magnetic Resonance spectroscopy. saspublishers.com | Chromatographic separation and complete structural elucidation of analytes. saspublishers.com | Definitive identification of unknown synthesis byproducts or metabolites. |

| CE-MS | Links capillary electrophoresis separation with mass spectrometry. chromatographytoday.com | Separation based on charge and size, plus molecular weight information. chromatographytoday.com | Analysis of charged forms of the compound in limited sample volumes. |

Strategies for Sample Preparation and Derivatization to Enhance Analytical Sensitivity

Effective sample preparation is a critical step to isolate the target analyte from the matrix, reduce interferences, and concentrate the sample to a level suitable for instrumental analysis. iosrjournals.org For a compound like 8-Amino-2,4-dimethylquinolin-7-ol, the choice of sample preparation technique depends heavily on the nature of the research matrix (e.g., plasma, tissue homogenate, reaction solution).

Common Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases. It can be used to extract quinolinols from aqueous matrices into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It uses a solid sorbent material to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample. Different sorbent chemistries can be chosen to optimize the retention of quinolinol compounds.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, popular in pesticide residue analysis, involves an extraction and cleanup step and could be adapted for the extraction of 8-Amino-2,4-dimethylquinolin-7-ol from complex solid or semi-solid matrices.

Derivatization Strategies:

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. For quinolinols, derivatization can be employed to:

Increase Volatility for GC Analysis: The hydroxyl and amino groups of 8-Amino-2,4-dimethylquinolin-7-ol make it relatively non-volatile. Silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation can be used to cap these polar functional groups, increasing the compound's volatility and thermal stability for GC-MS analysis.

Enhance Ionization Efficiency for MS: Certain derivatizing agents can introduce a readily ionizable group, improving the signal intensity in mass spectrometry.

Improve Chromatographic Properties: Derivatization can alter the polarity of a molecule, leading to better peak shape and resolution in LC or GC.

The following table outlines potential sample preparation and derivatization strategies for 8-Amino-2,4-dimethylquinolin-7-ol.

| Strategy | Method | Purpose | Rationale for 8-Amino-2,4-dimethylquinolin-7-ol |

| Sample Preparation | Solid-Phase Extraction (SPE) | Isolate and concentrate the analyte from a complex matrix. | Selectively retain the quinolinol on a sorbent, washing away interferences, then eluting a concentrated, clean sample. |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Separate the analyte based on solubility. | Extract the compound from an aqueous research matrix into an immiscible organic solvent. |

| Derivatization | Silylation | Increase volatility and thermal stability for GC analysis. | React the -OH and -NH2 groups with a silylating agent to create less polar, more volatile derivatives. |

| Derivatization | Acylation | Improve chromatographic behavior and volatility. | Introduce an acyl group to the polar functional groups to reduce peak tailing and improve separation. |

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions Regarding 8-Amino-2,4-dimethylquinolin-7-ol Research

Direct academic research focusing exclusively on 8-Amino-2,4-dimethylquinolin-7-ol is not extensively documented in the public domain. However, the foundational quinoline (B57606) and 8-hydroxyquinoline (B1678124) structures have been the subject of significant scientific inquiry. The 8-hydroxyquinoline scaffold, in particular, is a well-established pharmacophore in medicinal chemistry due to its metal-chelating properties and diverse biological activities. nih.gov Research on related 8-aminoquinoline (B160924) derivatives has also demonstrated their potential as metal chelators and their utility in the development of therapeutic agents. mdpi.com

The broader family of quinoline derivatives has been extensively studied for a wide range of pharmacological effects. nih.gov These compounds serve as crucial intermediates in the synthesis of various biologically active molecules. The introduction of different substituents onto the quinoline nucleus allows for the fine-tuning of their chemical and biological properties, a principle that underpins the interest in novel derivatives like 8-Amino-2,4-dimethylquinolin-7-ol. nih.govscispace.com

Key contributions to the parent 8-aminoquinoline field include the development of amide derivatives for various applications, such as transition metal complexation in C-H activation processes and biological activity studies. mdpi.com Furthermore, hybrids of 8-aminoquinoline with other pharmacophores, like tetrazoles, have been synthesized and evaluated for their antiplasmodial activities, highlighting the modular nature of this scaffold in drug discovery. mdpi.com The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives and their application as ligands in asymmetric catalysis further underscores the versatility of the aminoquinoline framework. nih.govmdpi.com

Identification of Current Gaps and Promising Future Research Directions in Synthetic Methodology and Material Applications

The primary gap in the current body of research is the lack of specific studies on the synthesis and characterization of 8-Amino-2,4-dimethylquinolin-7-ol. While general synthetic routes for quinoline and its derivatives are well-established, a dedicated investigation into the optimal conditions for the preparation of this particular compound is warranted.

Promising Future Research Directions in Synthetic Methodology:

Exploration of Greener Synthetic Routes: Future work could focus on developing more environmentally friendly and efficient methods for synthesizing 8-Amino-2,4-dimethylquinolin-7-ol, potentially utilizing catalyst-free or nanocatalytic approaches.

Combinatorial Synthesis: The generation of a library of related derivatives by varying the substituents at different positions of the quinoline ring could be a fruitful area of research. This would allow for a systematic exploration of structure-activity relationships.

Promising Future Research Directions in Material Applications:

Fluorescent Sensors: Given that quinoline derivatives are known to form fluorescent complexes with metal ions, 8-Amino-2,4-dimethylquinolin-7-ol could be investigated as a potential fluorescent sensor for the detection of specific metal ions. rsc.org The presence of both an amino and a hydroxyl group could lead to interesting photophysical properties and selective binding.

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline derivatives are utilized as electron carriers in OLEDs. scispace.com The specific electronic properties imparted by the amino and dimethyl substitutions in 8-Amino-2,4-dimethylquinolin-7-ol could make it a candidate for similar applications in materials science.

Metal-Organic Frameworks (MOFs): The chelating nature of the 8-hydroxyquinoline moiety suggests that 8-Amino-2,4-dimethylquinolin-7-ol could serve as a ligand for the construction of novel metal-organic frameworks with potential applications in gas storage or catalysis.

Prospects for Novel Derivatizations and Advanced Ligand Design within the Quinolinol Framework

The quinolinol framework offers a versatile platform for the design of novel ligands with tailored properties. The structure of 8-Amino-2,4-dimethylquinolin-7-ol presents several avenues for further derivatization to enhance its functionality.

Prospects for Novel Derivatizations:

N-Functionalization of the Amino Group: The amino group at the 8-position can be readily acylated, alkylated, or incorporated into more complex structures, such as amides or sulfonamides. mdpi.comnih.gov This could be used to modulate the compound's solubility, lipophilicity, and metal-binding affinity.

O-Functionalization of the Hydroxyl Group: The hydroxyl group at the 7-position can be etherified or esterified to introduce new functional groups and alter the electronic properties of the quinoline ring.

Introduction of Additional Substituents: Further substitution on the quinoline ring could be explored to fine-tune the steric and electronic environment around the metal-binding site.

Prospects for Advanced Ligand Design:

Bidentate and Multidentate Ligands: The 8-amino and 7-hydroxyl groups can act as a bidentate chelate for metal ions. By incorporating this quinolinol derivative into larger molecular architectures, multidentate ligands with enhanced stability and selectivity for specific metal ions could be designed. rsc.org

Chiral Ligands for Asymmetric Catalysis: The synthesis of chiral derivatives of 8-Amino-2,4-dimethylquinolin-7-ol could lead to the development of new ligands for asymmetric catalysis, similar to what has been achieved with other chiral 8-aminoquinoline derivatives. nih.govmdpi.com

Computational Ligand Design: In silico methods, such as molecular docking and density functional theory (DFT) calculations, can be employed to predict the binding affinities and electronic properties of novel derivatives. nih.govacs.orgresearchgate.net This computational-led approach can guide the rational design of new ligands with desired functionalities for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Amino-2,4-dimethylquinolin-7-ol, and what are their efficiency metrics?

- Methodology : The compound can be synthesized via multi-step alkylation and functionalization of the quinoline core. For example:

- Step 1 : Methylation of 8-hydroxyquinoline using dimethyl sulfate to introduce methyl groups at positions 2 and 4 .

- Step 2 : Amination at position 8 via a hydrazine displacement reaction followed by reduction (e.g., Raney Nickel), as described in triplex-stabilizing purine syntheses .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 8-Amino-2,4-dimethylquinolin-7-ol?

- Characterization Protocol :

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., downfield shifts for hydroxyl and amino protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 203.12 for CHNO) .

- X-ray Crystallography : For resolving steric effects of methyl groups and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the amino group at position 8 influence interactions with nucleic acids, particularly in triplex DNA stabilization?

- Mechanistic Insight : The 8-amino group enhances triplex stability by:

- Forming additional Hoogsteen hydrogen bonds with pyrimidine bases in duplex DNA .

- Participating in hydration spine formation within the triplex minor groove, as observed in 8-aminopurine analogs .

- Experimental Design :

- Triplex Affinity Assays : Use electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to measure binding constants under physiological pH .

- Comparative Studies : Synthesize analogs lacking the 8-amino group to isolate its contribution to stability .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of 8-Amino-2,4-dimethylquinolin-7-ol?

- Theoretical Framework :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Becke’s three-parameter hybrid functional (B3LYP) is recommended for thermochemical accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions (e.g., with DNA) using AMBER or CHARMM force fields .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by methyl group steric effects?

- Troubleshooting Approach :

- Variable Temperature NMR : Conduct experiments at elevated temperatures to reduce signal broadening from hindered rotation .

- 2D NMR Techniques : Use NOESY to confirm spatial proximity of methyl groups and amino/hydroxyl protons .

- Isotopic Labeling : Introduce C or N labels to track coupling constants in crowded regions .

Q. What are the optimal conditions for evaluating the antioxidant activity of 8-Amino-2,4-dimethylquinolin-7-ol in vitro?

- Methodology :

- DPPH Assay : Prepare a 0.1 mM DPPH solution in ethanol and measure scavenging activity at 517 nm. Include ascorbic acid as a positive control .

- Kinetic Studies : Monitor reaction progress over 30–60 minutes to account for delayed hydrogen abstraction by sterically hindered hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.